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molecular formula C12H16N2O3 B8563417 Tert-butyl [2-oxo-2-(pyridin-4-yl)ethyl]carbamate

Tert-butyl [2-oxo-2-(pyridin-4-yl)ethyl]carbamate

Cat. No. B8563417
M. Wt: 236.27 g/mol
InChI Key: YIUGRGNVKORTOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08604034B2

Procedure details

4-Bromopyridine hydrochloride (1.1 g, 5.7 mmol) was treated with 5% Na2CO3 (aq, 35 mL) and the solution extracted with CH2Cl2 (3×15 mL). The extracts were combined, dried (Na2SO4), filtered and concentrated in vacuo to yield a oil. The oil was dried under high vacuum before the flask was flushed with nitrogen and then immediately dissolved in dry THF (15 mL). To this solution was added isopropylmagnesium chloride (2.6 M solution in ether, 2.2 mL, 5.7 mmol) dropwise under nitrogen. The resulting dark solution was stirred at room temperature for 1.5 h during which time a precipitate formed. Meanwhile, to a chilled (ice/acetone bath) suspension of tert-butyl{2-[methoxy(methyl)amino]-2-oxoethyl}carbamate (1.0 g, 4.6 mmol) in THF (10 mL) was added isopropylmagnesium chloride (2.6 M solution in ether, 1.8 mL, 4.7 mmol) dropwise. The resulting solution was stirred for 10 minutes before being added to the aryl Grignard initially generated. The mixture was stirred at room temperature overnight, diluted with water (25 mL) and brine (25 mL) and extracted with ethyl acetate (3×35 mL). The organic layers were dried (MgSO4), filtered and concentrated in vacuo to yield a yellow residue. The material was purified by flash chromatography (Biotage SP4, 40 g cartridge, 1 gradient CV hexanes, 0-100% EtOAc in hexanes 10 CV, hold for 5 CV) to give tert-butyl[2-oxo-2-(pyridin-4-yl)ethyl]carbamate as a yellow oil (785 mg yield 52%). 1H-NMR (400 MHz, CDCl3): δ 1.47 (s, 9H), 4.65 (d, 2H, J 4.6 Hz), 7.71-7.74 (m, 2H), 8.83-8.86 (m, 2H).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
1.8 mL
Type
reactant
Reaction Step Four
[Compound]
Name
aryl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
25 mL
Type
solvent
Reaction Step Six
Name
brine
Quantity
25 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl.Br[C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1.C([O-])([O-])=O.[Na+].[Na+].C([Mg]Cl)(C)C.[C:20]([O:24][C:25](=[O:34])[NH:26][CH2:27][C:28](N(OC)C)=[O:29])([CH3:23])([CH3:22])[CH3:21]>C1COCC1.O.[Cl-].[Na+].O>[C:20]([O:24][C:25](=[O:34])[NH:26][CH2:27][C:28](=[O:29])[C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1)([CH3:23])([CH3:21])[CH3:22] |f:0.1,2.3.4,9.10.11|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
Cl.BrC1=CC=NC=C1
Name
Quantity
35 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Two
Name
Quantity
2.2 mL
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Step Three
Name
ice acetone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(C)(C)OC(NCC(=O)N(C)OC)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
1.8 mL
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Step Five
Name
aryl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
25 mL
Type
solvent
Smiles
O
Name
brine
Quantity
25 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting dark solution was stirred at room temperature for 1.5 h during which time a precipitate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the solution extracted with CH2Cl2 (3×15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield a oil
CUSTOM
Type
CUSTOM
Details
The oil was dried under high vacuum before the flask
CUSTOM
Type
CUSTOM
Details
was flushed with nitrogen
DISSOLUTION
Type
DISSOLUTION
Details
immediately dissolved in dry THF (15 mL)
CUSTOM
Type
CUSTOM
Details
formed
TEMPERATURE
Type
TEMPERATURE
Details
Meanwhile, to a chilled
STIRRING
Type
STIRRING
Details
The resulting solution was stirred for 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×35 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield a yellow residue
CUSTOM
Type
CUSTOM
Details
The material was purified by flash chromatography (Biotage SP4, 40 g cartridge, 1 gradient CV hexanes, 0-100% EtOAc in hexanes 10 CV, hold for 5 CV)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NCC(C1=CC=NC=C1)=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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